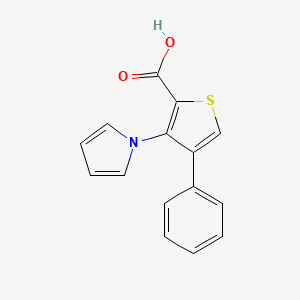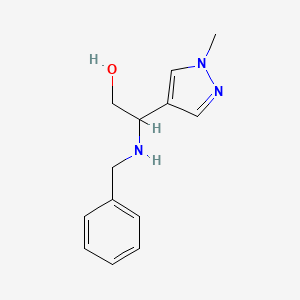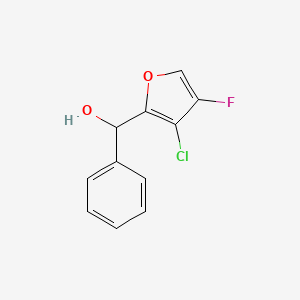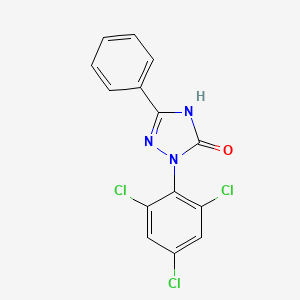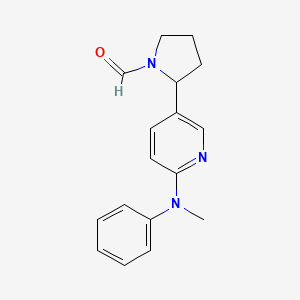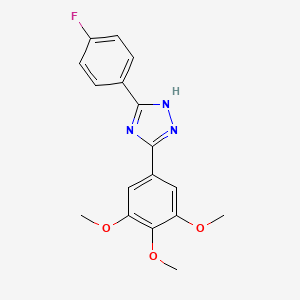
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a trimethoxyphenyl group attached to the triazole ring
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.
Formation of Hydrazone: The first step involves the condensation of 4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to form the triazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings can be replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical properties and biological activities.
5-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole:
5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole: The methylphenyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16FN3O3 |
|---|---|
Molecular Weight |
329.32 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H16FN3O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-4-6-12(18)7-5-10/h4-9H,1-3H3,(H,19,20,21) |
InChI Key |
FOHJRTHNDWGGJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


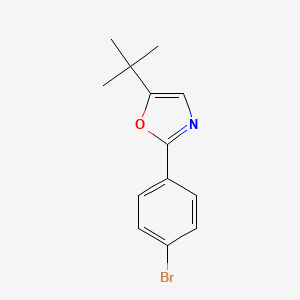

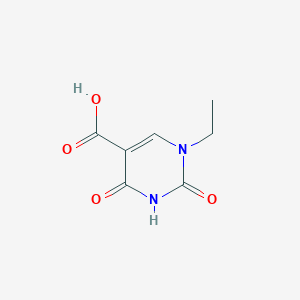
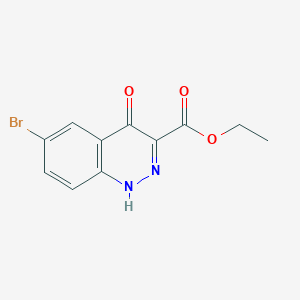
![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)

